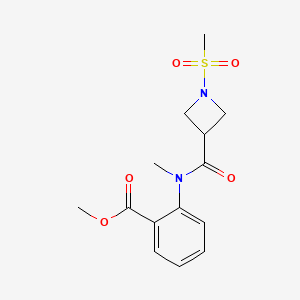

methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

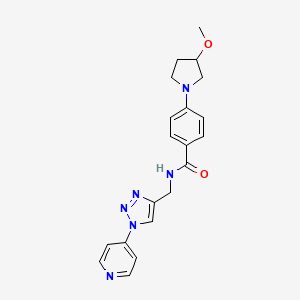

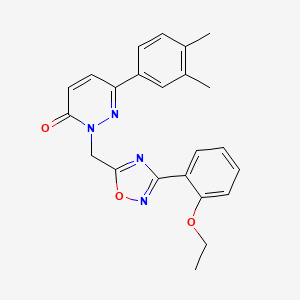

“Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate” is a chemical compound with the molecular formula C14H18N2O5S. It is categorized as a precursor in the synthesis of various synthetic cannabinoids .

Synthesis Analysis

Azetidines, which are four-membered heterocycles, are important in organic synthesis and medicinal chemistry . The synthesis of azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines can also occur under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(NC@H=O)C©©C)C1=NNC2=C1C=CC=C2 .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The photochemical [2 + 2] cycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 326.37. It is soluble in DMF (12.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .Applications De Recherche Scientifique

Synthetic Applications and Importance in Medicinal Chemistry

Methyl-2-formyl benzoate is noted for its versatility as a bioactive precursor in organic synthesis, exhibiting a range of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for new bioactive molecule development due to its synthetic versatility and its role in the preparation of medical products (Farooq & Ngaini, 2019).

Chiral sulfinamides have been identified as crucial chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, particularly tert-butanesulfinamide , which is extensively used for asymmetric N-heterocycle synthesis via sulfinimines. This methodology allows for the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in natural products and therapeutic compounds (Philip et al., 2020).

Antioxidant Capacity and Chemical Reactivity

The review on ABTS/PP Decolorization Assay of antioxidant capacity explores reaction pathways of antioxidants, particularly highlighting the specific reactions such as coupling that might bias comparisons between antioxidants. Although ABTS-based assays are recommended with reservations, they are crucial for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Environmental and Biodegradation Studies

Research on polyfluoroalkyl chemicals addresses their environmental biodegradability, highlighting the importance of understanding microbial degradation pathways and the half-lives of precursors. This knowledge is essential for evaluating the environmental fate and effects of these chemicals, suggesting a need for further studies on biodegradation, environmental monitoring, and ecotoxicological assessment (Liu & Avendaño, 2013).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[methyl-(1-methylsulfonylazetidine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-15(12-7-5-4-6-11(12)14(18)21-2)13(17)10-8-16(9-10)22(3,19)20/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOWLZZBWSTLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B2972020.png)

![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2972023.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2972024.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2972025.png)

![ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972026.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2972027.png)

![N-(4-acetylphenyl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2972032.png)

![Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2972033.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972036.png)